

Application Notes: Immunohistochemistry

Protocol for Membrane-Bound PD-L1

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Compound of Interest

Compound Name: *Human membrane-bound PD-L1 polypeptide*

Cat. No.: *B12381049*

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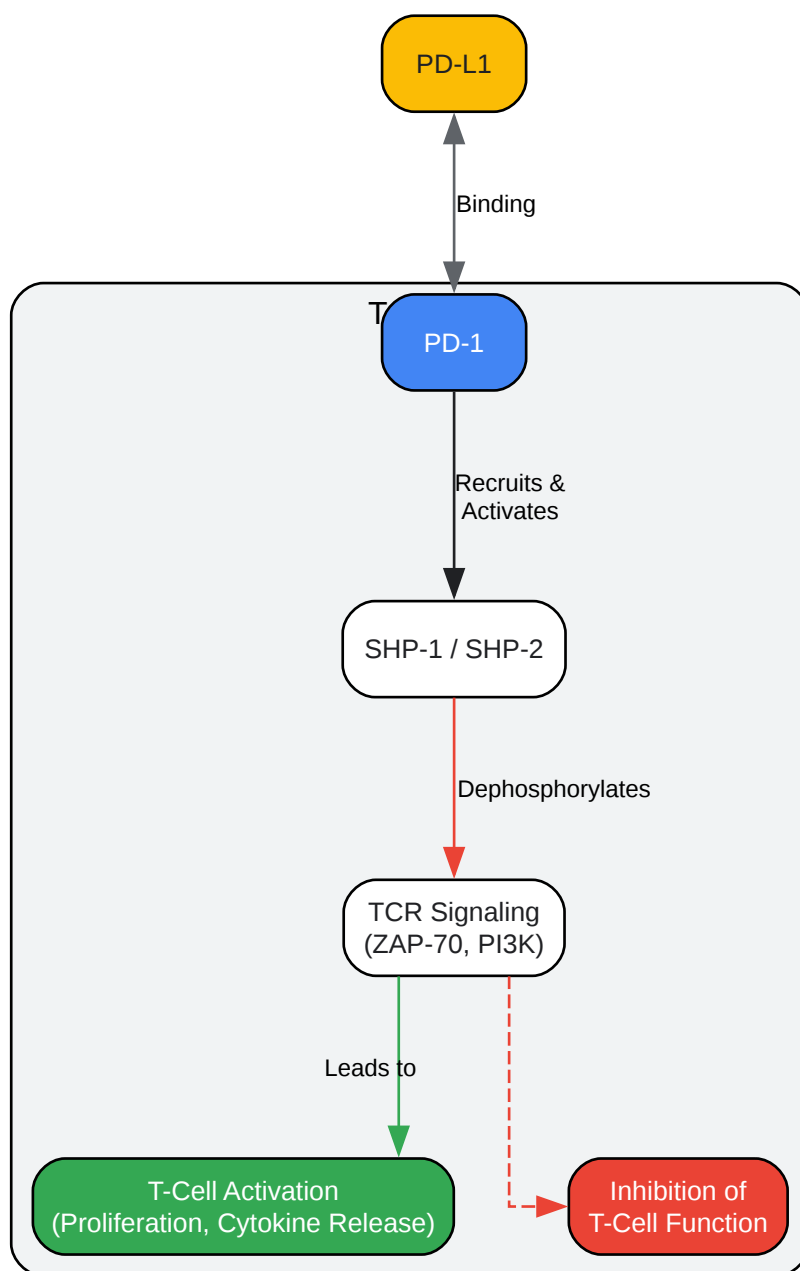
For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed death-ligand 1 (PD-L1), a transmembrane protein, is a critical immune checkpoint that plays a significant role in tumor immune evasion.[1][2] Its interaction with the programmed death-1 (PD-1) receptor on activated T-cells suppresses T-cell activity, thereby inhibiting the anti-tumor immune response.[3][4] The expression of PD-L1 on tumor cells and tumor-infiltrating immune cells has emerged as a key predictive biomarker for patient response to immune checkpoint inhibitor therapies.[5][6] Immunohistochemistry (IHC) is the standard method for evaluating PD-L1 expression in formalin-fixed, paraffin-embedded (FFPE) tissues, providing crucial information on protein localization and expression levels to guide therapeutic decisions.[7][8]

PD-1/PD-L1 Signaling Pathway

The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell function.[3][4] Upon engagement, tyrosine residues in the PD-1 intracellular domain are phosphorylated, leading to the recruitment of the phosphatases SHP-1 and SHP-2.[9] These phosphatases dephosphorylate key signaling molecules downstream of the T-cell receptor (TCR), inhibiting pathways like PI3K/AKT and MAPK.[9][10] This ultimately reduces T-cell proliferation, cytokine production, and cytotoxic activity, allowing the tumor to evade immune destruction.[3][9]



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PD-1/PD-L1 interaction inhibits T-cell activation.

Principle of the Assay

This protocol describes the detection of membrane-bound PD-L1 protein in FFPE tissue sections using IHC. The procedure involves deparaffinization of tissue slides, followed by antigen retrieval to unmask the target epitope. A primary antibody specific to PD-L1 is applied, followed by a linker and a polymer-based detection system conjugated to an enzyme (e.g.,

horseradish peroxidase).[11] The addition of a chromogen substrate (e.g., DAB) results in a colored precipitate at the antigen site, which is visualized using a light microscope.[11][12] Positive staining is characterized by partial or complete linear plasma membrane staining of tumor cells and/or immune cells.[11][13]

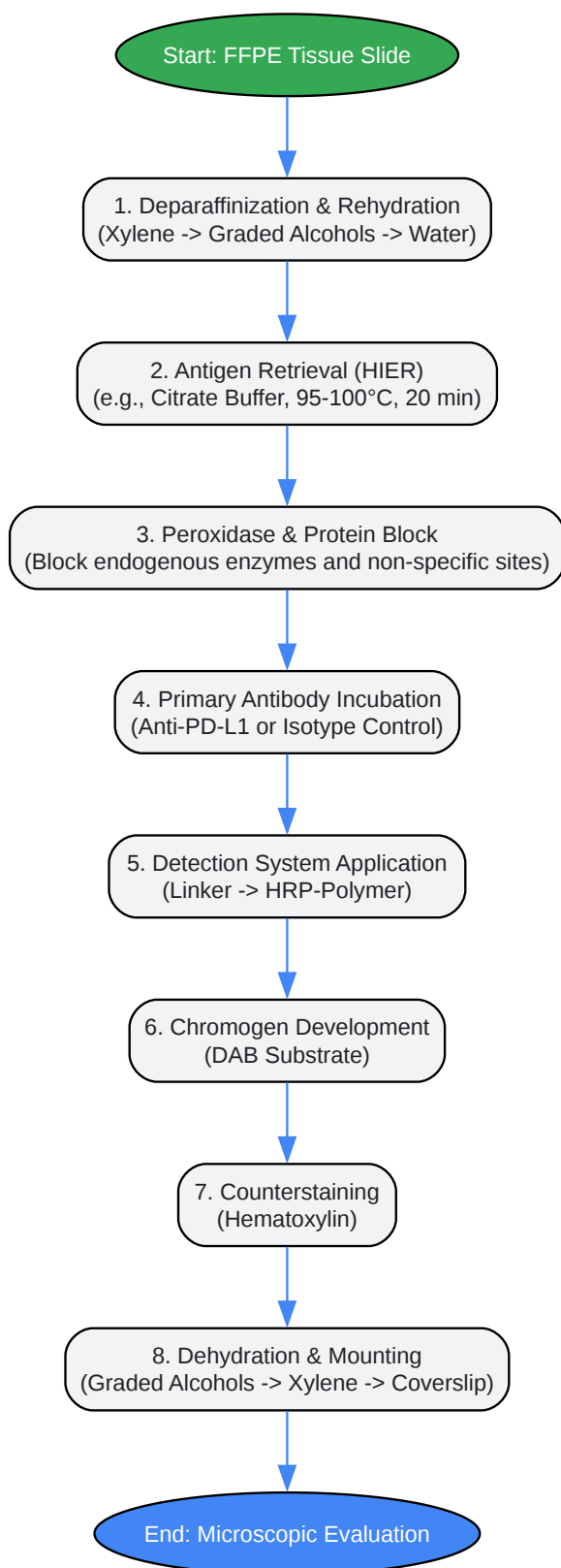
Materials and Reagents

Category	Item	Notes
Specimens	Formalin-fixed, paraffin-embedded (FFPE) tissue sections	Cut at 4-5 μ m thickness.[11] [12] Ischemia time should be minimized, with 24-48 hours in neutral buffered formalin recommended.[12]
Antibodies & Controls	Rabbit Monoclonal Primary Antibody (e.g., clones 22C3, 28-8, SP263)	Choice of clone depends on the associated therapeutic agent and indication.[14][15]
Negative Control Reagent (Rabbit IgG Isotype Control)	Used on a sequential section of each patient specimen to assess non-specific staining. [11][12]	
Positive Control Slides/Tissue	Use validated cell line controls (e.g., NCI-H226 positive, MCF-7 negative) or known positive tissue.[11][13]	
Reagents	Deparaffinization Solutions (Xylene or equivalent, graded alcohols)	For removal of paraffin and rehydration of tissue.[16]
Antigen Retrieval Buffer (e.g., Citrate pH 6.0, Tris-EDTA pH 9.0)	Heat-Induced Epitope Retrieval (HIER) is most common.[17][18]	
Peroxidase/Alkaline Phosphatase Blocking Reagent	To quench endogenous enzyme activity.[11]	
Protein Block / Serum-Free Block	To minimize non-specific antibody binding.	
Detection System (e.g., HRP-polymer based)	Includes linker antibodies and visualization reagents.[11]	
Chromogen (e.g., DAB) and Substrate Buffer	DAB (3,3'-diaminobenzidine) is a common choice.[11][19]	

Counterstain (e.g., Hematoxylin)	To stain cell nuclei for morphological context. [12]	
Mounting Medium (Aqueous or permanent)	For coverslipping.	
Equipment	Microscope, Staining Jars, Humidified Chamber	For manual staining.
Automated Staining Platform (e.g., Dako Autostainer Link 48, Ventana Benchmark ULTRA)	For automated, high-throughput staining. [15]	
Heat Source for HIER (Pressure cooker, microwave, water bath)	For antigen retrieval. [17] [18]	

Detailed Experimental Protocol

This protocol provides a general workflow. Specific parameters such as antibody concentration and incubation times should be optimized for each laboratory and antibody clone used.



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General Immunohistochemistry (IHC) workflow for PD-L1.

- Specimen Preparation and Deparaffinization
 - Cut FFPE tissue blocks into 4-5 µm sections and mount on charged slides.[\[11\]](#)
 - Bake slides (e.g., 60°C for 1 hour) to adhere the tissue.[\[11\]](#)[\[20\]](#)
 - Deparaffinize slides by immersing in xylene (or a substitute) followed by rehydration through a series of graded alcohols (e.g., 100%, 95%, 70%) and finally distilled water.[\[16\]](#)
- Antigen Retrieval
 - Heat-Induced Epitope Retrieval (HIER) is the most common method for PD-L1.[\[17\]](#)
 - Immerse slides in a pre-heated retrieval buffer in a pressure cooker, steamer, or water bath.[\[18\]](#)[\[19\]](#)
 - Incubate at 95-100°C for 20-30 minutes.[\[12\]](#)[\[21\]](#)
 - Allow slides to cool to room temperature in the buffer before proceeding.[\[19\]](#)

HIER Buffer Options	pH	Typical Use Case
EnVision FLEX Target Retrieval Solution, Low pH	~6.1	Recommended for Dako pharmDx assays (clones 22C3, 28-8). [12]
Tris-EDTA Buffer	9.0	Often provides effective retrieval for many antibodies. [21]
Citrate Buffer	6.0	A commonly used alternative retrieval buffer. [18]

- Immunostaining
 - Blocking: Rinse slides in wash buffer (e.g., PBS/TBS). Apply a peroxidase blocking reagent to quench endogenous peroxidase activity.[\[11\]](#) Apply a protein block to prevent non-specific antibody binding.

- **Primary Antibody:** Incubate slides with the PD-L1 primary antibody (or negative control reagent on a separate slide) at the optimized dilution and time. This is often performed for 30-60 minutes at room temperature.[19]
- **Detection System:** Rinse slides, then apply the linker antibody followed by the polymer-HRP reagent according to the manufacturer's instructions.[11] Each step is typically followed by a buffer wash.
- **Chromogen:** Apply the DAB chromogen solution and incubate until a brown precipitate develops. Monitor visually to avoid overstaining.[11]
- **Counterstaining:** Rinse slides thoroughly. Apply Hematoxylin to stain the nuclei blue, providing histological context.[12]
- **Dehydration and Mounting:** Dehydrate the slides through graded alcohols and clear in xylene.[16] Apply a permanent mounting medium and coverslip.

Data Interpretation and Scoring

Proper interpretation requires evaluation by a trained pathologist. A minimum of 100 viable tumor cells is required for a specimen to be considered adequate for scoring.[13]

- **Staining Pattern:** For PD-L1, only distinct, linear membrane staining (partial or complete) of viable tumor cells and/or immune cells at any intensity is considered positive.[11][12] Cytoplasmic staining should be excluded from scoring.[12]
- **Scoring Systems:** Different scoring algorithms are used depending on the tumor type, antibody clone, and associated therapy.[2][14]

Scoring System	Abbreviation	Calculation	Primary Use Case / Indication
Tumor Proportion Score	TPS	(Number of PD-L1 positive tumor cells / Total number of viable tumor cells) x 100.[22][23]	Non-Small Cell Lung Cancer (NSCLC) with clones 22C3, 28-8, SP263.[6][23]
Combined Positive Score	CPS	(Number of PD-L1 positive cells (tumor cells, lymphocytes, macrophages) / Total number of viable tumor cells) x 100.[22][23]	Gastric, Head and Neck, Urothelial cancers with clones 22C3, SP263.[6][8]
Immune Cell Score	IC	Percentage of tumor area occupied by PD-L1 positive immune cells.[6][8]	Urothelial Carcinoma and Triple-Negative Breast Cancer with clone SP142.[6][24]

Summary of FDA-Approved Assays and Clones

Several PD-L1 IHC assays have been approved by the FDA as companion or complementary diagnostics. It is crucial to use the appropriate antibody clone, staining platform, and scoring system as validated in clinical trials.[7][8]

Antibody Clone	Target Domain	Associated Assay / Platform	Primary Indications (Examples)
22C3	Extracellular	PD-L1 IHC 22C3 pharmDx (Dako)	NSCLC, Gastric Cancer, Head and Neck Squamous Cell Carcinoma (HNSCC). [14][15]
28-8	Extracellular	PD-L1 IHC 28-8 pharmDx (Dako)	NSCLC, Melanoma. [11][14][15]
SP142	Intracellular	VENTANA PD-L1 (SP142) Assay (Ventana/Roche)	Urothelial Carcinoma, Triple-Negative Breast Cancer (TNBC), NSCLC.[14][15]
SP263	Intracellular	VENTANA PD-L1 (SP263) Assay (Ventana/Roche)	NSCLC, Urothelial Carcinoma.[14][15]
E1L3N	Intracellular	Laboratory Developed Tests	Widely used in research; recognizes the intracellular domain.[7][15][25]

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